N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the dimethoxyphenyl and trimethoxybenzyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to control the reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other cyclopenta[b]thiophene derivatives, such as:
- N-(2,5-dimethoxyphenyl)-2-[(2,3,4-trimethoxybenzyl)amino]-4H-cyclopenta[b]thiophene-3-carboxamide
- N-(2,5-dimethoxyphenyl)-2-[(2,3,4-trimethoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. This compound’s distinct structure may confer unique properties that differentiate it from other similar compounds.
For detailed and accurate information, consulting specific scientific literature or databases is recommended
Properties
Molecular Formula |
C26H30N2O6S |
---|---|
Molecular Weight |
498.6g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30N2O6S/c1-30-16-10-12-19(31-2)18(13-16)28-25(29)22-17-7-6-8-21(17)35-26(22)27-14-15-9-11-20(32-3)24(34-5)23(15)33-4/h9-13,27H,6-8,14H2,1-5H3,(H,28,29) |
InChI Key |
HACVEBRZEXUPTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)NCC4=C(C(=C(C=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)NCC4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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